molecular formula C4H8OS B11828159 2-(Ethylsulfanyl)acetaldehyde

2-(Ethylsulfanyl)acetaldehyde

Cat. No.: B11828159
M. Wt: 104.17 g/mol
InChI Key: HFBNUVNBTPEIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethylsulfanyl)acetaldehyde is an organic compound with the molecular formula C4H8OS. It is also known as acetaldehyde, 2-(ethylthio)-. This compound is characterized by the presence of an aldehyde group and an ethylsulfanyl group attached to the same carbon atom. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethylsulfanyl)acetaldehyde can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with acetaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)acetaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. Additionally, the ethylsulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Properties

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

IUPAC Name

2-ethylsulfanylacetaldehyde

InChI

InChI=1S/C4H8OS/c1-2-6-4-3-5/h3H,2,4H2,1H3

InChI Key

HFBNUVNBTPEIRY-UHFFFAOYSA-N

Canonical SMILES

CCSCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.